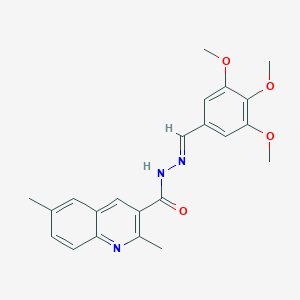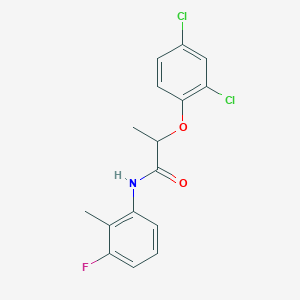
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as DMQTH, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to be relatively stable under various conditions, making it a good candidate for use in long-term experiments. However, one limitation of this compound is that it has not been extensively studied in vivo, which means that its effects on living organisms are not fully understood.
Orientations Futures
There are several potential future directions for research on 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One area of interest is in the development of new cancer treatments. This compound has shown promising results in vitro, and further studies could help to determine its potential as a cancer treatment in vivo. Another area of interest is in the treatment of inflammatory diseases. This compound has been found to inhibit the activity of certain enzymes involved in inflammation, and further studies could help to determine its potential as an anti-inflammatory agent. Additionally, studies could be conducted to determine the potential side effects of this compound and to develop methods for minimizing any potential risks associated with its use.
Méthodes De Synthèse
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. This is followed by a reflux reaction with acetic anhydride and glacial acetic acid to produce the final product.
Applications De Recherche Scientifique
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties, and it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2,6-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-6-7-18-16(8-13)11-17(14(2)24-18)22(26)25-23-12-15-9-19(27-3)21(29-5)20(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
Clé InChI |
NRKHIUCHMRHSGX-FSJBWODESA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)